molecular formula C14H15N3O5S2 B2561706 Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1351597-47-1

Methyl 3-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2561706
CAS RN: 1351597-47-1
M. Wt: 369.41
InChI Key: PCBLHRWJMSVGQJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, an azetidine ring, a sulfonyl group, and a thiophene ring attached to a carboxylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The oxadiazole ring is a five-membered heterocyclic ring system with two nitrogen atoms and one oxygen atom .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety present in the compound is known for its anti-infective properties. Research has shown that diversely substituted 1,2,4-oxadiazoles can act as anti-bacterial, anti-viral, and anti-leishmanial agents . This suggests that our compound could be explored for its potential to inhibit the growth of various pathogens, contributing to the development of new anti-infective therapies.

Drug Resistance Combatant

Due to the increasing resistance of microorganisms to existing drugs, there is a pressing need for new chemical entities. The unique structure of this compound, particularly the presence of the oxadiazole ring, may offer a new mode of action against resistant strains, potentially acting as a scaffold for developing novel antibiotics .

Anti-Inflammatory Applications

Compounds with an oxadiazole structure have been associated with anti-inflammatory activity. This compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of many diseases .

Toxicity Studies

The compound’s safety profile would be an essential aspect of its research applications. Preliminary in vivo toxicity studies in mice have shown non-toxicity at certain concentrations, which is promising for further drug development processes .

properties

IUPAC Name

methyl 3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-21-14(18)11-10(4-5-23-11)24(19,20)17-6-9(7-17)13-15-12(16-22-13)8-2-3-8/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLHRWJMSVGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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